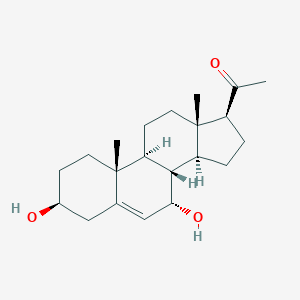

7alpha-Hydroxypregnenolone

Description

Propriétés

IUPAC Name |

1-[(3S,7S,8S,9S,10R,13S,14S,17S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h11,14-19,23-24H,4-10H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWNVBNIVGLQPG-XXHSLLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433466 | |

| Record name | 3beta,7alpha-Dihydroxy-5-pregnen-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30626-96-1 | |

| Record name | 3beta,7alpha-Dihydroxy-5-pregnen-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of 7alpha Hydroxypregnenolone

Precursor Substrates for 7alpha-Hydroxypregnenolone Synthesis

The journey to synthesizing this compound starts with precursor molecules that undergo transformation.

Pregnenolone (B344588) as a Primary Substrate

Pregnenolone is the direct precursor to this compound. nih.govnih.gov Often dubbed the "mother of all steroid hormones," pregnenolone is an endogenous steroid that serves as a crucial intermediate in the biosynthesis of a wide array of steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. wikipedia.orgfullscript.commariongluckclinic.com The conversion of pregnenolone to this compound is a critical hydroxylation reaction. nih.govnih.gov

Cholesterol as the Ultimate Precursor in De Novo Synthesis

Ultimately, the synthesis of all steroid hormones, including this compound, begins with cholesterol. nih.govmedicalnewstoday.comwikipedia.orgoup.comupr.edu This waxy, fat-like substance is an essential component of cell membranes and serves as the foundational molecule for the entire steroidogenic pathway. medicalnewstoday.comupr.edu Through a process known as de novo synthesis, cholesterol is converted into pregnenolone, which then becomes available for further transformation into other steroids. nih.govnih.gov This initial conversion is a rate-limiting step in steroid production and is catalyzed by the enzyme cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1). nih.govnih.gov

Steroidogenic Enzymes Catalyzing 7alpha-Hydroxylation

The specific conversion of pregnenolone to this compound is orchestrated by a particular family of enzymes.

Cytochrome P450 7alpha-Hydroxylase (CYP7B/CYP7B1) Identity and Function

The key enzyme responsible for the 7alpha-hydroxylation of pregnenolone is cytochrome P450 7B1 (CYP7B1). nih.govnih.govnih.govuniprot.org This enzyme is a member of the vast cytochrome P450 superfamily, a group of proteins that play a crucial role in the metabolism of a wide variety of compounds, including steroids. nih.govwikipedia.org CYP7B1 catalyzes the insertion of a hydroxyl group at the 7-alpha position of the steroid nucleus of pregnenolone, thereby forming this compound. nih.govnih.govuniprot.org This enzymatic action is not only a key step in the synthesis of this specific neurosteroid but also plays a broader role in steroid metabolism. nih.govuniprot.org

Expression and Localization of CYP7B in Steroidogenic Tissues

CYP7B1 is expressed in various tissues throughout the body, highlighting its diverse physiological roles. Notably, it is found in steroidogenic tissues such as the adrenal glands, gonads (testes and ovaries), and the brain. fullscript.comnih.govatlasgeneticsoncology.org Within cells, CYP7B1 is primarily localized to the endoplasmic reticulum membrane. wikipedia.org Its expression in the brain is particularly significant, as this is a primary site for the synthesis of neurosteroids like this compound. nih.govatlasgeneticsoncology.orgmedlineplus.gov The presence of CYP7B1 in these specific tissues underscores its importance in local steroid synthesis and regulation. nih.govatlasgeneticsoncology.org

Characterization of CYP7B Activity and Substrate Specificity

CYP7B1 exhibits a degree of substrate specificity, acting on a range of steroid molecules. nih.govuniprot.org Besides pregnenolone, it is also known to hydroxylate other steroids such as dehydroepiandrosterone (B1670201) (DHEA) and oxysterols like 25-hydroxycholesterol. nih.govuniprot.org The enzyme's activity is dependent on cofactors like NADPH and molecular oxygen. uniprot.org Research into the biochemical properties of purified CYP7B1 has helped to elucidate the structural requirements for a molecule to be a substrate for this enzyme. nih.gov These studies have shown that features such as the configuration of the steroid's B-ring and the presence of specific functional groups influence its interaction with the enzyme's active site. nih.gov

Key Compounds in the Biosynthesis of this compound

| Compound Name | Role in Pathway |

| Cholesterol | The ultimate precursor for all steroid hormones, including this compound. nih.govmedicalnewstoday.comwikipedia.orgoup.comupr.edu |

| Pregnenolone | The direct precursor to this compound, formed from cholesterol. nih.govnih.govwikipedia.org |

| This compound | The final product of the described biosynthetic pathway. nih.govnih.gov |

| Dehydroepiandrosterone (DHEA) | Another substrate for the enzyme CYP7B1. nih.govuniprot.org |

| 25-Hydroxycholesterol | An oxysterol that can also be hydroxylated by CYP7B1. nih.govuniprot.org |

Enzymes and Their Functions

| Enzyme | Function |

| Cytochrome P450 Side-Chain Cleavage (CYP11A1) | Catalyzes the conversion of cholesterol to pregnenolone. nih.govnih.gov |

| Cytochrome P450 7alpha-Hydroxylase (CYP7B1) | Catalyzes the 7alpha-hydroxylation of pregnenolone to form this compound. nih.govnih.govnih.govuniprot.org |

Metabolic Fate and Conjugation of this compound

Once synthesized, this compound undergoes further metabolic transformations, including conversion to its stereoisomer, conjugation to enhance its solubility and excretion, and metabolism into other downstream products.

Formation of Stereoisomers: 7beta-Hydroxypregnenolone

A key metabolic transformation of this compound is its conversion to the stereoisomer, 7beta-hydroxypregnenolone . While both are 7-hydroxylated derivatives of pregnenolone, the spatial orientation of the hydroxyl group differs.

The formation of 7beta-hydroxypregnenolone is not a direct isomerization from the 7alpha form. Instead, the metabolic pathway involves an intermediate, 7-ketopregnenolone (B14687560) . Evidence suggests that this compound is first oxidized to 7-ketopregnenolone. Subsequently, 7-ketopregnenolone is reduced to 7beta-hydroxypregnenolone. plos.orgebi.ac.uknih.gov

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been identified as a key player in the interconversion of 7-keto and 7-hydroxy steroids. plos.orgebi.ac.uknih.gov In the presence of the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH) , 11β-HSD1 predominantly catalyzes the reduction of 7-ketopregnenolone to 7beta-hydroxypregnenolone. plos.orgebi.ac.uknih.gov While CYP7B1 is primarily responsible for the initial 7alpha-hydroxylation of pregnenolone, it has also been reported to produce minor amounts of 7beta-hydroxylated derivatives of other steroids, though its direct role in the formation of 7beta-hydroxypregnenolone from pregnenolone is less defined. aopwiki.orgresearchgate.net

It is the interplay between these enzymes that dictates the relative abundance of 7alpha- and 7beta-hydroxypregnenolone in various tissues.

Conjugated Forms: Sulfate (B86663) and Glucuronide Derivatives

To facilitate excretion and regulate their biological activity, steroids like this compound undergo conjugation reactions. These processes increase the water solubility of the steroid. The two primary forms of conjugation for this compound are sulfation and glucuronidation.

Sulfate Conjugation: The addition of a sulfate group to this compound is catalyzed by a family of enzymes known as sulfotransferases (SULTs) . This reaction yields This compound sulfate . While the specific SULT isoenzyme responsible for the sulfation of this compound has not been definitively identified in all tissues, SULT2A1 is a known sulfotransferase for other neurosteroids like DHEA and is a likely candidate. researchgate.netoup.com

Glucuronide Conjugation: The attachment of a glucuronic acid moiety to this compound is carried out by UDP-glucuronosyltransferases (UGTs) , resulting in the formation of This compound glucuronide . nih.gov The UGT enzymes, particularly the UGT2B subfamily , are known to be involved in the glucuronidation of various steroids. ki.senih.gov However, the specific UGT isozyme that preferentially metabolizes this compound requires further investigation.

Studies in rainbow trout embryos have demonstrated the production of both sulfate and glucuronide conjugated forms of this compound, suggesting that these conjugation pathways are a conserved mechanism for steroid metabolism. nih.gov

Downstream Metabolic Products and Pathways

The metabolic cascade of this compound extends beyond its stereoisomer and conjugated forms. As previously mentioned, a key downstream metabolite is 7-ketopregnenolone , formed through the oxidation of the 7alpha-hydroxyl group. plos.orgebi.ac.uknih.gov

The metabolic pathway of this compound appears to parallel that of other 7-hydroxylated neurosteroids, such as 7alpha-hydroxy-DHEA. The interconversion between the 7alpha-hydroxy, 7-keto, and 7beta-hydroxy forms is a central theme in their metabolism.

Pregnenolone is hydroxylated by CYP7B1 to form This compound . atlasgeneticsoncology.orgnih.govnih.gov

This compound can be oxidized to 7-ketopregnenolone by a hydroxysteroid dehydrogenase.

7-ketopregnenolone is then reduced by 11β-HSD1 , primarily to 7beta-hydroxypregnenolone . plos.orgebi.ac.uknih.gov

This compound can also be conjugated by SULTs and UGTs to form This compound sulfate and This compound glucuronide , respectively. nih.gov

Further research is needed to fully elucidate all the downstream metabolites and the specific enzymes involved in each step of the metabolic degradation of this compound.

Distribution and Cellular Localization of 7alpha Hydroxypregnenolone

Central Nervous System Distribution

The distribution of 7alpha-Hydroxypregnenolone is not uniform throughout the central nervous system, with particular brain regions exhibiting notably higher concentrations.

Brain Regions with High this compound Concentration

Research in various vertebrate models has revealed a distinct pattern of this compound distribution. In the newt, for instance, the production of this neurosteroid is significantly higher in the diencephalon and rhombencephalon as compared to the telencephalon. nih.govebi.ac.ukresearchgate.net Similarly, studies in quail have demonstrated that the diencephalon contains higher concentrations of this compound than the telencephalon. researchgate.net Further investigations in salmon and newt have identified the hypothalamus and optic tectum as specific areas with peak concentrations of this compound. aopwiki.org

The following table summarizes the relative production of this compound in different brain regions of the male newt.

Table 1: Relative Production of this compound in Male Newt Brain Regions

| Brain Region | Relative Production |

|---|---|

| Diencephalon | High |

| Rhombencephalon | High |

| Telencephalon | Low |

This differential distribution suggests a targeted role for this compound in specific neural circuits.

Pineal Gland as a Significant Production Site

The pineal gland, an endocrine organ situated near the brain, has been identified as a significant site for the de novo synthesis of neurosteroids, including this compound. nih.gov In juvenile birds, the pineal gland is a primary source of this neurosteroid. researchgate.net This localized production within the pineal gland points to its involvement in physiological processes regulated by this structure.

Peripheral Tissues and Organs

Beyond the central nervous system, this compound has been identified in various peripheral tissues and organs, indicating a broader physiological significance.

Ovarian Tissues

Ovarian tissues are known to produce this compound. Within the ovarian follicle, a complex interplay between theca cells and granulosa cells governs steroidogenesis. Theca cells are primarily responsible for the production of androgens, which can then be converted to estrogens by granulosa cells. nih.govtaylorandfrancis.comfrontiersin.org While the specific contribution of each cell type to this compound synthesis is an area of ongoing research, the ovary as a whole is a recognized site of its production.

Embryonic Tissues (e.g., Rainbow Trout Embryos)

Notably, this compound has been identified as the sole metabolite of pregnenolone (B344588) in the embryonic tissues of the rainbow trout (Oncorhynchus mykiss). ebi.ac.uk This finding highlights a crucial role for this compound during embryonic development in certain species. The metabolism of pregnenolone to this compound in these embryos is a significant metabolic pathway.

Cellular and Subcellular Localization within the Nervous System

The precise location of this compound within the nervous system has been investigated by localizing the enzyme responsible for its synthesis, cytochrome P450 7α-hydroxylase (CYP7B). In the male quail diencephalon, the mRNA for this enzyme has been found in several nuclei, including the nucleus preopticus medialis, nucleus paraventricularis magnocellularis, nucleus ventromedialis hypothalami, nucleus dorsolateralis anterior thalami, and the nucleus lateralis anterior thalami. nih.gov In newts, cells expressing CYP7B are predominantly located in the anterior preoptic area, the magnocellular preoptic nucleus, and the tegmental area. aopwiki.org These findings strongly suggest that this compound is synthesized and present within these specific neuronal populations.

While the precise subcellular localization of this compound is still under investigation, the localization of nuclear steroid receptors to the plasma membrane and other extranuclear sites in neurons suggests that neurosteroids like this compound may act at these locations. imrpress.com

Neuronal and Glial Cell Production

Historically, it was believed that neurosteroids, including this compound, were primarily produced in neurons and glial cells within both the central and peripheral nervous systems. researchgate.netjneuropsychiatry.org Research has confirmed that primary rat glial cells are capable of synthesizing pregnenolone and progesterone (B1679170) from cholesterol. nih.gov Furthermore, neurosteroidogenesis has been documented in isolated rat retina and brain tissues. nih.gov While neurons are a key site of synthesis, emerging evidence also points to the pineal gland as a significant source of this compound. researchgate.netjneuropsychiatry.org

The synthesis of this compound is catalyzed by the enzyme cytochrome P450 7α-hydroxylase (CYP7B1). aopwiki.orgresearchgate.net This enzyme is expressed in various brain regions, and its presence is essential for the conversion of pregnenolone to this compound. aopwiki.orgaopwiki.org The vertebrate brain possesses all the necessary enzymes for various steroidogenic pathways, underscoring its capacity for de novo neurosteroid synthesis. aopwiki.org

Specific Nuclei and Areas (e.g., Magnocellular Preoptic Nucleus)

The distribution of this compound synthesis is concentrated in specific brain nuclei and areas. In newts, the production of this neurosteroid is notably higher in the diencephalon and rhombencephalon compared to the telencephalon. ebi.ac.uknih.govnih.gov

Detailed localization studies have identified several key areas of synthesis. In the newt brain, cells expressing the synthesizing enzyme CYP7B are predominantly found in the anterior preoptic area, the magnocellular preoptic nucleus, and the tegmental area. aopwiki.org Expression has also been detected in the lateral and dorsal pallium, the suprachiasmatic nucleus, the ventral hypothalamic nucleus, and the tectum mesencephali. aopwiki.org

Similarly, in salmon, CYP7B-expressing cells are mainly localized in the magnocellular preoptic nucleus, as well as the oculomotor nucleus and the nucleus lateralis valvulae. researchgate.netaopwiki.org Research in male newts has shown that the prolactin receptor is expressed in the same neurons that express CYP7B within the magnocellular preoptic nucleus, suggesting a direct regulatory role of prolactin on this compound synthesis in this specific nucleus. ebi.ac.ukresearchgate.netnih.gov

The concentration of this compound is particularly high in the diencephalon of male quail and newts. aopwiki.org In both salmon and newts, the highest concentrations are found in the hypothalamus and optic tectum. aopwiki.org

Table 1: Regional Distribution of this compound Synthesis in the Brain of the Newt

| Brain Region | Relative Synthesis Level |

| Diencephalon | High nih.govnih.gov |

| Rhombencephalon | High nih.govnih.gov |

| Telencephalon | Low nih.govnih.gov |

Table 2: Localization of CYP7B Expressing Cells in Vertebrates

| Species | Brain Nuclei and Areas |

| Newt | Anterior preoptic area, Magnocellular preoptic nucleus, Tegmental area, Lateral and dorsal pallium, Suprachiasmatic nucleus, Ventral hypothalamic nucleus, Tectum mesencephali aopwiki.org |

| Salmon | Magnocellular preoptic nucleus, Oculomotor nucleus, Nucleus lateralis valvulae aopwiki.org |

Physiological Roles and Functional Significance of 7alpha Hydroxypregnenolone

Involvement in Reproductive Behaviors

Beyond its role in general locomotion, 7alpha-Hydroxypregnenolone is also implicated in specific reproductive behaviors.

In the male newt, Cynops pyrrhogaster, this compound is involved in enhancing the expression of courtship behavior. nih.gov

Intracerebroventricular injection of this compound has been shown to enhance courtship behavior in a dose-dependent manner in sexually undeveloped males that have been hormonally primed. nih.gov

The inhibition of the synthesis of this neurosteroid suppresses spontaneously occurring courtship behavior in sexually active males, and this effect can be reversed by supplementation with this compound. nih.gov

The influence of this compound on courtship behavior is mediated by a dopamine (B1211576) D2-like receptor in the brain. nih.gov

Hormonal Regulation of Reproductive Behavior

Current scientific literature provides limited direct evidence for the role of this compound in the hormonal regulation of female reproductive behavior. However, research in male amphibians suggests a potential role in sex-specific behaviors. Studies in male newts have indicated that the synthesis of this compound increases during the breeding season. nih.govfrontiersin.org This seasonal variation suggests a possible involvement of this neurosteroid in reproductive activities. nih.govfrontiersin.org

Furthermore, it has been observed that this compound appears to function in males but not in females, suggesting a role in sex-dependent locomotor activity, which can be a component of reproductive behavior. nih.gov The increased locomotor activity in males during the breeding season may be associated with mate-searching behavior. nih.gov While these findings are suggestive, further research is needed to elucidate the precise mechanisms and the extent of this compound's involvement in the complex hormonal regulation of reproductive behaviors in both males and females across different species.

Role in Stress Response

Emerging evidence indicates that this compound is a significant modulator of the physiological and behavioral responses to stress.

Acute stress has been shown to influence the synthesis of this compound, which in turn modulates locomotor activity. nih.govnih.gov In studies involving newts, a 30-minute restraint stress was found to increase the synthesis of this compound in the brain. nih.gov This neurosteroid has been identified as a key factor that stimulates locomotor activity. nih.govnih.gov The dorsomedial hypothalamus (DMH) is a critical brain region that coordinates physiological and behavioral responses to stress, and it is in this area that acute stress elevates the expression of cytochrome P450(7α) (CYP7B), the enzyme responsible for the formation of this compound. nih.govfrontiersin.org

The central administration of this compound has been observed to increase serotonin (B10506) concentrations in the diencephalon, which includes the DMH. nih.govfrontiersin.org This suggests that this compound may activate serotonergic neurons in the DMH, which could in turn coordinate behavioral responses to stressful situations. nih.gov

| Experimental Condition | Effect on this compound Synthesis in the Brain | Consequent Effect on Locomotor Activity |

| Acute Restraint Stress (30 minutes) | Increased | Stimulated |

| Central Administration of this compound | - | Stimulated |

The synthesis of this compound in response to stress appears to be mediated by the action of corticosterone (B1669441). nih.govnih.gov Acute stress leads to a concurrent increase in plasma corticosterone concentrations and this compound synthesis in the brain. nih.gov

Further studies have demonstrated a direct link between corticosterone levels and the production of this compound. Decreasing plasma corticosterone concentrations through methods such as hypophysectomy or the administration of trilostane (B1684498) resulted in a decrease in this compound synthesis in the diencephalon. nih.gov Conversely, the administration of corticosterone to these animals led to an increase in the synthesis of this neurosteroid. nih.gov The presence of glucocorticoid receptors in the DMH neurons that also express CYP7B supports the hypothesis that corticosterone acts directly on these neurons to increase the production of this compound. nih.govfrontiersin.org This indicates that this compound is a key mediator of corticosterone's effects on locomotor activity under stressful conditions. nih.govfrontiersin.org

| Manipulation of Corticosterone Levels | Effect on this compound Synthesis in the Diencephalon |

| Hypophysectomy (decreased corticosterone) | Decreased |

| Trilostane administration (decreased corticosterone) | Decreased |

| Corticosterone administration | Increased |

Mechanisms of Action of 7alpha Hydroxypregnenolone

Neurotransmitter System Interactions

7alpha-Hydroxypregnenolone has been shown to significantly influence the activity of both the dopaminergic and serotonergic systems, which are crucial for regulating mood, motivation, and motor control.

A primary mechanism of action for this compound is the stimulation of the dopaminergic system, leading to an increase in dopamine (B1211576) release. Research has demonstrated that this neurosteroid acts as a neuronal activator, enhancing locomotor activity by engaging with dopaminergic pathways. In vitro studies on brain tissue from the newt have shown that this compound treatment results in a dose-dependent increase in dopamine release. This effect is observed within a physiological concentration range, with a threshold for dopamine release identified between 10⁻⁸ and 10⁻⁷ M. nih.gov

This stimulatory effect on dopamine is specific, as studies have shown no significant changes in the concentrations of other monoamines like norepinephrine, epinephrine, and 5-hydroxytryptamine following this compound administration. The targeted action on the dopaminergic system is believed to originate from the diencephalon and rhombencephalon, where this compound is actively synthesized. From there, it is thought to act on dopamine neurons in the posterior tuberal nucleus and ventral tegmental area, triggering dopamine release in the rostral brain regions, such as the striatum, which is integral to the regulation of locomotor behavior. nih.govnih.gov

Table 1: Dose-Dependent Effect of this compound on Dopamine Release from Cultured Newt Brain Tissue

| Concentration of this compound (M) | Dopamine Release (% of Control) |

|---|---|

| Control (0) | 100 |

| 10⁻⁹ | 110 ± 8 |

| 10⁻⁸ | 135 ± 12 |

| 10⁻⁷ | 160 ± 15 |

| 10⁻⁶ | 165 ± 18* |

*Indicates a statistically significant increase compared to control.

Under conditions of acute stress, this compound's mechanism of action extends to the serotonergic system. In response to stress, the synthesis of this compound in the brain, particularly in the dorsomedial hypothalamus (DMH), is increased through the action of corticosterone (B1669441). This elevated this compound then stimulates an increase in serotonin (B10506) concentrations within the diencephalon, including the DMH. This suggests that this compound acts as a serotonin-inducing factor to modulate locomotor activity as a behavioral response to stress. This pathway highlights a distinct, stress-dependent interaction with the serotonergic system.

Receptor-Mediated Mechanisms

The effects of this compound are mediated through its interaction with specific neurotransmitter receptors. While a dedicated receptor for this compound itself has not been formally identified, its functional relationship with dopamine receptors is well-documented.

The stimulatory effects of this compound on locomotor activity are critically dependent on the involvement of dopamine D2-like receptors. Studies have conclusively shown that the administration of dopamine D2-like receptor antagonists, such as haloperidol (B65202) and sulpiride, abolishes the increase in locomotion induced by this compound. This indicates that the signal initiated by this compound converges on and requires the activation of D2-like receptors to manifest its physiological effects. nih.gov

Table 2: Effect of Dopamine Receptor Antagonists on this compound-Induced Locomotion

| Treatment | Locomotor Activity (Counts/Hour) |

|---|---|

| Vehicle | 150 ± 25 |

| This compound (1 ng) | 450 ± 50 |

| Haloperidol (D2 antagonist) + this compound | 160 ± 30 |

| Sulpiride (D2 antagonist) + this compound | 175 ± 35 |

| SCH23390 (D1 antagonist) + this compound | 430 ± 45 |

*Indicates a statistically significant increase in locomotor activity compared to vehicle. Note the lack of significant increase when D2 antagonists are co-administered.

In contrast to the clear involvement of D2-like receptors, the dopamine D1 receptor does not appear to play a role in mediating the primary locomotor effects of this compound. The administration of the dopamine D1-like receptor antagonist, SCH23390, does not block the stimulatory effects of this compound on locomotion. nih.gov This finding further refines the understanding of the receptor-mediated pathway, indicating a specific requirement for D2-like, but not D1-like, receptor signaling.

To date, a specific receptor that directly binds this compound has not been identified or characterized. The acute nature of its effects on locomotor activity and dopamine release suggests a non-genomic mechanism of action, which is often mediated by membrane-bound receptors. nih.gov

Indirect evidence for the existence of a specific receptor comes from studies in quail, where administration of this compound did not increase locomotor activity in females. This observation has led to the hypothesis that a specific receptor for this compound may be absent or inactive in females. nih.gov However, further research is required to isolate and characterize any such receptor and to determine its precise role in the signaling cascade initiated by this neurosteroid. The current understanding points towards a mechanism where this compound may act at a novel site to allosterically modulate the function of the dopamine system, rather than binding directly to a classic steroid hormone receptor.

Genomic versus Non-Genomic Actions

The actions of steroid hormones are broadly categorized into two main pathways: genomic and non-genomic. Genomic actions involve the modulation of gene expression through nuclear receptors, a process that typically occurs over hours to days. In contrast, non-genomic actions are rapid, often occurring within seconds to minutes, and are mediated by interactions with cell membrane receptors and the subsequent activation of intracellular signaling cascades. This compound appears to exert its primary physiological effects through non-genomic pathways, although the potential for genomic regulation cannot be entirely dismissed.

Evidence for Rapid, Non-Genomic Effects on Locomotor Activity

A significant body of research points to the rapid, non-genomic effects of this compound, particularly in the stimulation of locomotor activity. Studies in amphibians and birds have demonstrated that administration of this neurosteroid leads to a swift increase in movement, a response too rapid to be explained by changes in gene transcription nih.gov.

This acute effect on locomotion is primarily mediated through the dopaminergic system. Research has shown that this compound potentiates the release of dopamine from neurons nih.gov. Specifically, it is thought to act on dopaminergic neurons in key brain regions, leading to an increased concentration of dopamine at the synaptic level nih.gov. This enhanced dopaminergic neurotransmission is the likely mechanism behind the observed increase in locomotor activity. The effect appears to be, at least in part, mediated by dopamine D2-like receptors, as antagonists for these receptors can block the locomotor-stimulating effects of this compound nih.gov.

The rapid onset of these effects strongly suggests a non-genomic mechanism of action, likely involving direct interaction with receptors on the neuronal cell surface to trigger a signaling cascade that results in dopamine release.

Potential for Genomic Regulation

While the evidence for non-genomic actions of this compound is more robust, the potential for genomic regulation remains an area for further investigation. Steroid hormones, by their nature, are lipophilic and can cross the cell membrane to interact with intracellular receptors that act as ligand-activated transcription factors, thereby directly influencing gene expression.

However, current scientific literature lacks direct evidence of this compound binding to specific nuclear receptors and initiating the transcription of target genes. The rapid timeframe of its most well-documented effects, such as the stimulation of locomotor activity, argues against a primary role for genomic mechanisms in these particular actions. Future research may yet uncover specific genomic targets of this compound or its metabolites, which could play a role in longer-term neuronal plasticity or other physiological processes.

Intracellular Signaling Pathways

The non-genomic actions of this compound are initiated by its interaction with cell surface receptors, which in turn activates intracellular signaling pathways. While the complete picture of these pathways is still being elucidated, the available evidence points towards the involvement of key second messengers and protein kinases.

The primary intracellular signaling pathway implicated in the action of this compound is linked to its modulation of the dopaminergic system. The rapid increase in dopamine release suggests the activation of a signaling cascade that facilitates the exocytosis of dopamine-containing vesicles from presynaptic terminals.

Furthermore, there is speculation about the potential involvement of sigma receptors in mediating the effects of neurosteroids. While direct evidence for this compound is limited, other neurosteroids have been shown to interact with sigma receptors, which can, in turn, influence intracellular calcium levels and the activity of various protein kinases. The precise role of sigma receptors in the signaling cascade of this compound warrants further investigation.

Regulation of 7alpha Hydroxypregnenolone Synthesis and Levels

Circadian and Diurnal Regulation

The production of 7alpha-hydroxypregnenolone displays significant diurnal fluctuations, indicating a strong influence of the body's internal clock. This circadian rhythm is primarily orchestrated by the hormone melatonin (B1676174).

Melatonin, a hormone primarily secreted by the pineal gland during periods of darkness, plays a pivotal role in regulating the synthesis of this compound. nih.govnih.gov Research has demonstrated that melatonin generally acts as an inhibitor of this compound production. frontiersin.orgscienceopen.com This inhibitory action is a key component of the molecular mechanism through which melatonin influences diurnal locomotor rhythms. nih.govnih.gov In male quail, for instance, the nocturnal increase in melatonin is associated with a depression in the synthesis of this compound in the diencephalon. nih.gov This reduction in this compound levels, a known stimulant of locomotor activity, contributes to the nocturnal decrease in physical activity. nih.govnih.gov Conversely, the decrease in melatonin secretion during the light period leads to an increase in this compound synthesis, which in turn promotes higher locomotor activity. frontiersin.org Experimental removal of melatonin through pinealectomy and orbital enucleation results in a significant increase in the synthesis of this compound, further confirming melatonin's inhibitory role. nih.govresearchgate.net

The regulatory effect of melatonin on this compound synthesis is not uniform across all species, highlighting species-specific physiological adaptations.

In avian species such as the Japanese quail, melatonin exerts an inhibitory effect on the synthesis of this compound. nih.govnih.gov This is evidenced by the inverse relationship between melatonin levels and this compound production, which corresponds to the diurnal pattern of locomotor activity in these animals. nih.gov

In contrast, studies on amphibians like the red-bellied newt have revealed a stimulatory role for melatonin. In male newts, the synthesis of this compound in the brain increases during the dark phase, coinciding with their period of high locomotor activity. frontiersin.orgnih.gov Experimental removal of melatonin in newts leads to a decrease in this compound synthesis, while administration of melatonin to these animals restores and increases its production. frontiersin.org This indicates a positive regulatory role of melatonin in this species, which is opposite to what is observed in quail.

Species-Specific Effects of Melatonin on this compound Synthesis

| Species | Effect of Melatonin | Timing of Increased Synthesis | Associated Locomotor Activity |

|---|---|---|---|

| Japanese Quail | Inhibition | Light Phase (Low Melatonin) | Diurnal (Day-active) |

| Red-bellied Newt | Stimulation | Dark Phase (High Melatonin) | Nocturnal (Night-active) |

Seasonal and Reproductive Cycle Regulation

In addition to daily cycles, the synthesis of this compound is also regulated by seasonal and reproductive changes, with the hormone prolactin being a key mediator.

Prolactin, a hormone secreted by the anterior pituitary gland, has been identified as a significant regulator of this compound synthesis, particularly in the context of seasonal breeding. nih.govresearchgate.net In male newts, prolactin stimulates the synthesis of this compound in the brain. nih.gov This stimulation is crucial for the seasonal increase in locomotor activity observed during the breeding period. nih.gov Experimental studies have shown that hypophysectomy, which removes the source of prolactin, leads to a decrease in this compound synthesis. nih.gov Conversely, the administration of prolactin to hypophysectomized males results in a dose-dependent increase in its synthesis. nih.gov This demonstrates a direct regulatory role of prolactin on the production of this neurosteroid. nih.gov

The mechanism by which prolactin influences this compound synthesis involves direct action on specific neurons in the brain. Research has shown that prolactin receptors are expressed in the same neurons that produce cytochrome P4507α (CYP7B), the key enzyme responsible for the synthesis of this compound. nih.gov In male newts, these co-localized cells are found in the magnocellular preoptic nucleus of the brain. nih.gov This anatomical evidence strongly suggests that prolactin acts directly on these neurosteroidogenic neurons to regulate the expression or activity of CYP7B, thereby controlling the synthesis of this compound. nih.govresearchgate.net

The synthesis of this compound shows marked seasonal variations that are closely correlated with breeding periods and associated changes in locomotor activity. frontiersin.orgresearchgate.net In male newts, the synthesis of this compound in the brain reaches its peak during the spring breeding season, a time when their locomotor activity is significantly increased. nih.govresearchgate.net This seasonal fluctuation is not observed in females to the same extent, indicating a sex-specific role for this neurosteroid in reproductive behaviors. researchgate.net The increased production of this compound during the breeding season, driven by prolactin, is thought to be a key factor in promoting the heightened activity levels necessary for reproductive success. nih.gov

Regulation of this compound by Prolactin in Male Newts

| Condition | Prolactin (PRL) Level | This compound Synthesis | Locomotor Activity |

|---|---|---|---|

| Breeding Season | High | Increased | Increased |

| Non-Breeding Season | Low | Decreased | Decreased |

| Hypophysectomy | Absent | Decreased | - |

| PRL Administration (to hypophysectomized males) | Restored | Increased (dose-dependent) | - |

Stress-Induced Regulation by Corticosterone (B1669441)

The synthesis and levels of this compound are significantly influenced by acute stress, a process mediated by the glucocorticoid hormone corticosterone. Research in newts has demonstrated a direct relationship between stress, corticosterone, and the production of this neurosteroid in the brain. nih.gov

Acute stress, such as a 30-minute restraint, leads to a concurrent increase in plasma corticosterone concentrations and the synthesis of this compound in brain tissue. nih.gov This effect is localized to the dorsomedial hypothalamus (DMH), a brain region critical for integrating autonomic and endocrine responses to stress. nih.govnih.gov The mechanism involves the upregulation of the enzyme responsible for the formation of this compound, cytochrome P450(7α) (CYP7B), within the DMH. nih.gov

The regulatory role of corticosterone is further substantiated by experiments that manipulate its plasma levels. nih.gov Decreasing corticosterone concentrations through hypophysectomy (removal of the pituitary gland) or administration of trilostane (B1684498) (an inhibitor of corticosterone synthesis) results in a decrease in this compound synthesis in the diencephalon. nih.gov Conversely, administering corticosterone to these animals restores and increases the synthesis of this compound. nih.gov

The direct action of corticosterone on the brain to stimulate this synthesis is supported by the presence of glucocorticoid receptors in the same DMH neurons that express the CYP7B enzyme. nih.gov This indicates that corticosterone, a peripheral steroid hormone, can directly influence the production of a key neurosteroid within a specific brain region to coordinate behavioral responses to stress. nih.gov

Interactive Data Table: Effect of Corticosterone Manipulation on this compound Synthesis

| Experimental Condition | Plasma Corticosterone (CORT) Level | This compound Synthesis | Reference |

| Acute Restraint Stress | Increased | Increased | nih.gov |

| Hypophysectomy | Decreased | Decreased | nih.gov |

| Trilostane Administration | Decreased | Decreased | nih.gov |

| CORT Administration (post-hypophysectomy) | Increased | Increased | nih.gov |

Sex Differences in this compound Synthesis and Action

Based on the conducted research, there is no available information detailing sex-specific differences in the synthesis and action of this compound.

Comparative Aspects of 7alpha Hydroxypregnenolone Research

Discovery and Function in Non-Mammalian Vertebrates

Initial research into 7alpha-hydroxypregnenolone was concentrated on non-mammalian species, where its effects on locomotion and reproductive behaviors are most pronounced.

The brain of the newt has been a pivotal model for the discovery and functional elucidation of this compound. nih.govnih.gov Research has demonstrated that the newt brain actively produces this neurosteroid from pregnenolone (B344588). nih.gov

Key Research Findings in Newts:

Stimulation of Locomotor Activity: this compound acts as a neuronal modulator that stimulates locomotor activity in newts. nih.govnih.gov This effect is mediated through the activation of the dopaminergic system. nih.govnih.govnih.gov Administration of this compound has been shown to significantly increase dopamine (B1211576) concentrations in the rostral brain region, which is involved in regulating motor behavior. nih.gov

Seasonal and Diurnal Variations: The synthesis of this compound in the newt brain exhibits marked seasonal and diurnal changes that correlate with locomotor activity. nih.govnih.govnih.gov Production of the neurosteroid is maximal during the breeding season, a period of increased activity for male newts. nih.govresearchgate.net Similarly, its synthesis increases during the dark phase, coinciding with the newt's nocturnal activity patterns. nih.gov

Hormonal Regulation: The synthesis of this compound is regulated by other hormones. Prolactin, an adenohypophyseal hormone, stimulates its production, thereby inducing seasonal changes in locomotion. nih.govresearchgate.net Melatonin (B1676174), derived from the pineal gland and eyes, regulates its synthesis to induce diurnal locomotor changes. nih.gov Furthermore, this compound mediates the action of corticosterone (B1669441) to increase locomotor activity under stressful conditions. nih.gov

| Research Finding | Species | Key Outcome | Relevant Hormones |

| Stimulation of Locomotion | Newt | Increased locomotor activity via the dopaminergic system. | Dopamine |

| Seasonal Locomotor Changes | Newt | Synthesis peaks during the breeding season, correlating with increased activity. | Prolactin |

| Diurnal Locomotor Rhythms | Newt | Synthesis increases during the nocturnal active phase. | Melatonin |

| Stress-Induced Locomotion | Newt | Mediates the effect of corticosterone on activity. | Corticosterone |

In avian species, the Japanese quail has been the primary model for investigating the role of this compound. nih.govnih.gov Similar to amphibians, this neurosteroid is actively produced in the quail brain and plays a significant role in regulating behavior. nih.govnih.govnih.gov

Key Research Findings in Quail:

Regulation of Locomotor Activity: Intracerebroventricular administration of this compound stimulates locomotor activity in male quail, particularly during periods of low spontaneous nocturnal activity. nih.gov The concentration of this compound in the diencephalon shows a diurnal change that correlates with locomotor activity in males. nih.gov

Diurnal Rhythms and Melatonin: The synthesis of this compound in the diencephalon is depressed by melatonin. nih.gov This suggests that the nocturnal increase in melatonin leads to a decrease in this compound, resulting in reduced locomotor activity at night. nih.gov

Sexual Behavior: this compound also appears to regulate diurnal changes in the sexual behavior of male quail. nih.gov The expression of sexual behavior is highest in the morning, which corresponds to high endogenous levels of the neurosteroid. nih.gov Inhibition of its synthesis leads to a decrease in sexual behavior, which can be rescued by the administration of this compound. nih.gov

| Research Finding | Species | Key Outcome | Relevant Hormones |

| Stimulation of Locomotion | Quail | Increased locomotor activity, particularly during the night. | - |

| Diurnal Locomotor Rhythms | Quail | Diencephalic concentrations correlate with activity; synthesis is inhibited by melatonin. | Melatonin |

| Regulation of Sexual Behavior | Quail | Diurnal changes in sexual behavior correlate with endogenous levels. | - |

Research in fish has identified this compound and suggested its involvement in key physiological processes, including embryonic development and migratory behavior.

Key Research Findings in Salmon and Rainbow Trout:

Embryonic Metabolism: In rainbow trout embryos, this compound is the sole metabolite of pregnenolone. nih.gov This suggests a pathway for the embryo to manage its own steroid environment, potentially by excreting excess pregnenolone. nih.gov

Stimulation of Migratory Behavior: In salmon, this compound has been shown to stimulate upstream migratory behavior. This action is mediated through the dopaminergic system, specifically by acting on dopamine neurons in the magnocellular preoptic nucleus. researchgate.net

| Research Finding | Species | Key Outcome | Relevant System |

| Embryonic Steroid Metabolism | Rainbow Trout | Sole metabolite of pregnenolone in embryos. | Endocrine |

| Stimulation of Migration | Salmon | Promotes upstream migratory behavior. | Dopaminergic |

Presence and Proposed Role in Mammalian Systems

While the functional significance of this compound is well-established in several non-mammalian vertebrates, its role in mammals is less clear, though its presence in the brain is confirmed.

This compound has been identified as a neurosteroid in the brains of mammals, including rats and humans. nih.govresearchgate.net The enzyme responsible for its synthesis from pregnenolone, cytochrome P450 7α-hydroxylase, has also been identified in the mammalian brain.

Key Research Findings in Mammals:

Rat Brain Metabolism: Early studies demonstrated the conversion of pregnenolone and dehydroepiandrosterone (B1670201) (DHEA) to their 7-hydroxylated derivatives in rat brain microsomes. nih.govnih.gov The formation of these metabolites was found to be low in prepubertal rats and to increase significantly in adults, suggesting a potential role in brain development and function. nih.govnih.gov

Human Brain Presence: The presence of this compound and the activity of the 7α-hydroxylase enzyme have been confirmed in the human brain. pieta-research.orgcore.ac.uk Research has shown significantly higher 7α-hydroxylation activity in the frontal cortex and hippocampus. pieta-research.org

Association with Memory and Learning in Mammals

Research into the neurosteroid this compound has uncovered significant associations with cognitive functions, particularly memory and learning in mammalian models. Studies have focused on its potential role in mitigating age-related cognitive decline, with notable findings in spatial memory retention.

Detailed Research Findings

Investigations have demonstrated that this compound may play a crucial role in memory enhancement, especially in aged subjects experiencing cognitive impairment. A key study focused on aged rats with memory deficits, identified through their performance in the Morris water maze task, to explore the effects of this neurosteroid nih.govnih.goved.ac.uk.

In these studies, memory-impaired aged rats received intracerebroventricular administration of this compound. The results indicated a significant improvement in spatial memory retention nih.govnih.goved.ac.uk. This was observed in the eight-arm radial-arm version of the water maze (RAWM), where the rats treated with this compound showed enhanced memory retention after a 30-minute delay between an initial exposure trial and a subsequent test trial nih.govnih.gov.

Interestingly, the administration of pregnenolone, the precursor to this compound, did not produce the same significant enhancement in spatial memory retention at the same dosage nih.govnih.gov. This suggests that the 7alpha-hydroxylated form of pregnenolone is a biologically active metabolite with direct effects on cognitive processes nih.goved.ac.uk.

The underlying mechanism for these memory-enhancing effects is linked to the enzyme cytochrome P450-7B1 (CYP7B1), which is responsible for the 7alpha-hydroxylation of neurosteroids like pregnenolone and dehydroepiandrosterone (DHEA) in the brain. Research has shown that the bioactivity of CYP7B1 is selectively decreased in the hippocampus of memory-impaired aged rats when compared to both young and memory-intact aged rats nih.govnih.govfrontiersin.org. The hippocampus is a brain region critical for memory formation and spatial navigation nih.gov.

The reduced function of CYP7B1 in cognitively impaired aged rats suggests that a diminished capacity to produce this compound could contribute to age-related memory deficits. The administration of this compound may, therefore, overcome this enzymatic deficiency and help restore cognitive function nih.goved.ac.uk.

While much of the direct research on this compound and memory has been conducted in rodents, the broader context of neurosteroid involvement in memory formation is well-established. Neurosteroids are known to modulate neuronal plasticity, a fundamental process for learning and memory nih.gov. Although some research on this compound has focused on its role in stimulating locomotor activity in non-mammalian vertebrates through the dopaminergic system, this pathway is also known to be involved in cognitive functions in mammals, suggesting a potential area for future investigation nih.gov.

The table below summarizes the key findings from a pivotal study on the effects of this compound on spatial memory in aged rats.

| Study Parameter | Details | Reference |

| Subject | Memory-impaired aged rats | nih.govnih.gov |

| Task | Eight-arm radial-arm water maze (RAWM) | nih.govnih.gov |

| Compound Administered | This compound | nih.govnih.gov |

| Comparison Compound | Pregnenolone (PREG) | nih.govnih.gov |

| Observation | Enhanced spatial memory retention with this compound | nih.govnih.gov |

| Associated Enzyme | Cytochrome P450-7B1 (CYP7B1) | nih.govfrontiersin.org |

| Enzyme Activity in Impaired Subjects | Decreased CYP7B1 bioactivity in the hippocampus | nih.govnih.gov |

Methodological Approaches in 7alpha Hydroxypregnenolone Research

Biochemical Analysis and Identification

Precise and reliable analytical methods are fundamental to understanding the presence and concentration of 7α-hydroxypregnenolone in biological samples. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the two primary techniques employed for this purpose.

High Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of 7α-hydroxypregnenolone from complex biological mixtures. ebi.ac.uknih.gov This method is often used in conjunction with radiolabeled precursors, such as [3H]pregnenolone, to trace its conversion into various metabolites. researchgate.netnih.gov

In a typical application, brain homogenates or cell extracts are incubated with the labeled substrate. aopwiki.orgaopwiki.org The resulting steroid products are then extracted and subjected to HPLC analysis, often using a reversed-phase column. researchgate.net This allows for the separation of different steroids based on their polarity. The elution positions of unknown metabolites are compared with those of authentic standard compounds to identify 7α-hydroxypregnenolone and its isomers, like 7β-hydroxypregnenolone. aopwiki.org The radioactivity in each fraction is measured to quantify the amount of each metabolite produced. researchgate.net

This technique has been instrumental in demonstrating the synthesis of 7α-hydroxypregnenolone in the brains of various species and in identifying the enzymes involved in its production. ebi.ac.uknih.gov For instance, HPLC analysis was crucial in identifying 7α-hydroxypregnenolone as a major metabolite of pregnenolone (B344588) in rainbow trout embryos and in quail brain homogenates. researchgate.netnih.gov

| HPLC Application | Sample Type | Key Findings |

| Metabolite Identification | Rainbow Trout Embryo Liver | Identified [3H]7α-hydroxypregnenolone as the major metabolite of [3H]pregnenolone. nih.gov |

| Neurosteroid Profiling | Quail Brain Homogenates | Separated and identified unknown metabolites of pregnenolone, including 7α-hydroxypregnenolone. researchgate.net |

| Enzyme Activity Assay | COS-7 Cells | Measured the conversion of pregnenolone to 7α-hydroxypregnenolone by transfected CYP7B. aopwiki.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) provides a powerful and highly specific method for the definitive identification and quantification of 7α-hydroxypregnenolone. ebi.ac.uknih.gov This technique is often used to confirm the identity of metabolites initially separated by HPLC or thin-layer chromatography (TLC). nih.govresearchgate.net

Prior to analysis, the steroid extracts are typically derivatized, for example, by creating trimethylsilyl (B98337) ether derivatives, to increase their volatility and improve their chromatographic properties. researchgate.net The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner.

The resulting mass spectrum, a unique "fingerprint" of the molecule, is then compared to the spectrum of an authentic 7α-hydroxypregnenolone standard for positive identification. researchgate.net Specific diagnostic ions can be monitored to enhance sensitivity and selectivity. For example, the ion with a mass-to-charge ratio (m/z) of 386 is a characteristic diagnostic ion for both 7α- and 7β-hydroxypregnenolone derivatives. researchgate.netresearchgate.net GC-MS has been essential in confirming the presence of 7α-hydroxypregnenolone in the brains of newts and quail. ebi.ac.uknih.govresearchgate.net

In Vitro and In Vivo Experimental Models

To investigate the biological functions and regulation of 7α-hydroxypregnenolone, researchers utilize a variety of experimental models, from isolated brain tissues to whole organisms and genetically modified cell lines.

Brain Tissue Incubation and Culture Systems

In vitro studies using brain tissue preparations are critical for understanding the local synthesis and action of neurosteroids like 7α-hydroxypregnenolone. ebi.ac.uknih.gov These experiments typically involve incubating brain homogenates, slices, or cultured brain tissue with precursor molecules, such as radiolabeled pregnenolone. researchgate.netaopwiki.orgresearchgate.net

This approach allows researchers to measure the enzymatic activity responsible for 7α-hydroxypregnenolone production in specific brain regions. ebi.ac.uknih.gov For example, studies have shown that the diencephalon and rhombencephalon of the newt brain have a higher capacity for 7α-hydroxypregnenolone synthesis compared to the telencephalon. ebi.ac.uknih.gov

Furthermore, these systems can be used to investigate the effects of 7α-hydroxypregnenolone on neuronal function. For instance, in vitro analysis has demonstrated that treating cultured brain tissue from nonbreeding newts with 7α-hydroxypregnenolone leads to a dose-dependent increase in dopamine (B1211576) release. ebi.ac.uknih.gov This finding provided crucial evidence for the mechanism by which this neurosteroid influences locomotor activity. ebi.ac.uknih.gov

Animal Models (Newts, Quail, Salmon, Mice)

Animal models are indispensable for studying the physiological relevance of 7α-hydroxypregnenolone in a whole-organism context. Research on various species has revealed conserved and species-specific roles for this neurosteroid. ebi.ac.uknih.govaopwiki.orgaopwiki.org

Newts: Studies in the Japanese red-bellied newt have been pivotal in establishing the role of 7α-hydroxypregnenolone in regulating locomotor activity, particularly during the breeding season. nih.govresearchgate.net Research has shown that brain synthesis of this neurosteroid peaks in the spring, coinciding with increased movement. ebi.ac.uknih.gov Administration of 7α-hydroxypregnenolone to nonbreeding newts was found to acutely increase their locomotor activity. nih.gov

Quail: In Japanese quail, 7α-hydroxypregnenolone has been identified as a key mediator of melatonin's action on diurnal locomotor rhythms. researchgate.netebi.ac.uk A distinct sex difference in the synthesis of this neurosteroid was observed, with males exhibiting much higher levels and marked diurnal changes that parallel their locomotor activity. ebi.ac.ukresearchgate.net

Salmon: Research indicates that 7α-hydroxypregnenolone plays a role as a neuronal modulator of locomotion that stimulates upstream migration in salmon through the dopaminergic system. aopwiki.org

Mice: In mice, the enzyme responsible for synthesizing 7α-hydroxypregnenolone, Cyp7b, has been characterized. nih.govresearchgate.net Studies using Cyp7b knockout mice have been instrumental in confirming that CYP7B is the primary enzyme for the 7α-hydroxylation of pregnenolone and dehydroepiandrosterone (B1670201) in extrahepatic tissues, including the brain. nih.gov

| Animal Model | Key Research Focus | Major Findings |

| Newt | Regulation of seasonal locomotor activity | 7α-hydroxypregnenolone synthesis peaks during the breeding season and stimulates locomotion via the dopaminergic system. ebi.ac.uknih.govresearchgate.net |

| Quail | Mediation of diurnal rhythms | Melatonin (B1676174) regulates the synthesis of 7α-hydroxypregnenolone, which in turn drives diurnal changes in locomotor activity, with significant sex differences observed. ebi.ac.ukresearchgate.netaopwiki.orgebi.ac.uk |

| Salmon | Modulation of migratory behavior | 7α-hydroxypregnenolone stimulates upstream migration by acting on the dopaminergic system. aopwiki.org |

| Mouse | Enzyme characterization and metabolic pathways | Cyp7b was identified as the key enzyme for 7α-hydroxylation of neurosteroids in the brain. nih.govresearchgate.netnih.gov |

Cell Transfection Systems for Enzyme Characterization (e.g., COS-7 cells)

Cell transfection systems, particularly using non-steroidogenic cell lines like COS-7 cells, are a powerful tool for characterizing the specific enzymes involved in 7α-hydroxypregnenolone synthesis. nih.gov These cells are often used because they are presumed to lack endogenous steroidogenic activity, providing a "blank slate" for studying the function of a single, introduced enzyme. nih.govresearchgate.net However, it is noteworthy that some studies suggest COS-7 cells may have some capacity to metabolize steroids. nih.govresearchgate.net

In a typical experiment, COS-7 cells are transiently transfected with a plasmid containing the cDNA of a candidate enzyme, such as CYP7B. researchgate.netresearchgate.net The transfected cells are then incubated with a substrate, like pregnenolone. researchgate.netaopwiki.org The cell culture medium and cell extracts are subsequently analyzed by HPLC and/or GC-MS to detect the production of 7α-hydroxypregnenolone. researchgate.netresearchgate.net

This approach has been successfully used to confirm that CYP7B is the enzyme that catalyzes the formation of 7α-hydroxypregnenolone from pregnenolone in various species, including quail and newts. researchgate.netresearchgate.net By comparing the activity of transfected cells with control cells (not expressing the enzyme), researchers can definitively link a specific gene to a specific metabolic function. researchgate.netresearchgate.net

Molecular Biology Techniques

Molecular biology techniques have been instrumental in elucidating the synthesis, regulation, and function of 7α-hydroxypregnenolone. These methods allow researchers to investigate the genetic and cellular machinery underlying the production and action of this neurosteroid.

Gene Expression Analysis (e.g., CYP7B1 mRNA)

The analysis of gene expression, particularly of the messenger RNA (mRNA) for the enzyme Cytochrome P450 7B1 (CYP7B1), is a cornerstone of 7α-hydroxypregnenolone research. CYP7B1 is the key enzyme responsible for the 7α-hydroxylation of pregnenolone to form 7α-hydroxypregnenolone. aopwiki.orgaopwiki.org By quantifying the levels of CYP7B1 mRNA, scientists can infer the potential for 7α-hydroxypregnenolone synthesis in different tissues and under various physiological conditions.

Studies in various animal models, including quail and newts, have demonstrated a strong correlation between the expression of CYP7B1 mRNA in the brain and the synthesis of 7α-hydroxypregnenolone. For instance, in male newts, seasonal changes in locomotor activity are mirrored by corresponding changes in CYP7B1 mRNA expression and 7α-hydroxypregnenolone synthesis in the brain, with peaks observed during the breeding season. researchgate.netresearchgate.net Similarly, diurnal variations in locomotor activity in quail are linked to rhythmic changes in CYP7B1 mRNA levels and subsequent 7α-hydroxypregnenolone production. researchgate.netnih.gov

Furthermore, gene expression analysis has been crucial in understanding the regulatory mechanisms governing 7α-hydroxypregnenolone synthesis. For example, the administration of melatonin has been shown to decrease the expression of CYP7B1 mRNA in the quail diencephalon, leading to reduced synthesis of 7α-hydroxypregnenolone. nih.gov Conversely, prolactin has been found to increase CYP7B1 mRNA expression and 7α-hydroxypregnenolone synthesis in the brains of male newts. researchgate.net In the rat prostate, high expression of cyp7b1 mRNA has been observed in the epithelium, suggesting a local role for this enzyme. nih.gov

| Factor/Condition | Effect on CYP7B1 mRNA Expression | Observed Outcome | Animal Model | Source |

|---|---|---|---|---|

| Breeding Season | Increase | Increased 7α-hydroxypregnenolone synthesis and locomotor activity | Newt | researchgate.netresearchgate.net |

| Melatonin | Decrease | Decreased 7α-hydroxypregnenolone synthesis | Quail | nih.gov |

| Prolactin | Increase | Increased 7α-hydroxypregnenolone synthesis | Newt | researchgate.net |

Localization of Receptors and Enzymes

Identifying the specific locations of enzymes and receptors within tissues is critical for understanding the localized synthesis and action of 7α-hydroxypregnenolone. Techniques such as in situ hybridization for detecting mRNA and immunohistochemistry for detecting proteins are commonly employed.

Research has successfully localized the expression of CYP7B1, the enzyme that synthesizes 7α-hydroxypregnenolone, to specific regions of the brain. aopwiki.org In both newts and quail, CYP7B1 is prominently expressed in the diencephalon, which corresponds to the brain region with the highest concentration of 7α-hydroxypregnenolone. aopwiki.orgnih.gov In the rat prostate, cyp7b1 mRNA is specifically found in the epithelium. nih.gov

The localization of receptors that mediate the effects of regulatory hormones has also provided significant insights. For example, in the male newt brain, the prolactin receptor has been found to be expressed in the same magnocellular preoptic nucleus neurons that also express CYP7B1. researchgate.netresearchgate.net This co-localization suggests that prolactin may directly act on these neurons to regulate the synthesis of 7α-hydroxypregnenolone. researchgate.net

While the enzyme responsible for its synthesis has been localized, the specific receptor for 7α-hydroxypregnenolone itself has not yet been definitively identified and localized. aopwiki.org However, research indicates that its effects on locomotion are mediated through the dopaminergic system, specifically involving dopamine D2-like receptors. nih.govresearchgate.net

Pharmacological Interventions

Pharmacological tools, such as enzyme inhibitors and receptor antagonists, are essential for probing the synthesis and mechanism of action of 7α-hydroxypregnenolone. These interventions allow researchers to manipulate specific pathways and observe the resulting physiological and behavioral effects.

Use of Enzyme Inhibitors (e.g., Ketoconazole)

Enzyme inhibitors that block the activity of CYP7B1 are used to confirm the role of this enzyme in 7α-hydroxypregnenolone synthesis. Ketoconazole (B1673606), a non-specific inhibitor of cytochrome P450 enzymes, including CYP7B1, has been widely used in this context. aopwiki.orgaopwiki.org

In both in vitro and in vivo studies, the administration of ketoconazole has been shown to decrease the synthesis of 7α-hydroxypregnenolone. aopwiki.orgaopwiki.orgaopwiki.org For example, intracerebroventricular injection of ketoconazole in quail and newts led to a reduction in brain levels of 7α-hydroxypregnenolone and a subsequent decrease in locomotor activity. aopwiki.org Furthermore, in sexually active male newts, ketoconazole suppressed courtship behavior, an effect that could be reversed by the administration of 7α-hydroxypregnenolone, demonstrating the direct link between the synthesis of this neurosteroid and the behavior. researchgate.net

| Inhibitor | Target Enzyme | Effect | Animal Model | Source |

|---|---|---|---|---|

| Ketoconazole | CYP7B1 | Decreased synthesis of 7α-hydroxypregnenolone, reduced locomotor activity and courtship behavior | Quail, Newt | aopwiki.orgaopwiki.orgaopwiki.orgresearchgate.net |

Receptor Antagonists (e.g., Dopamine D2-like receptor antagonists, Melatonin receptor antagonists)

Receptor antagonists are used to block the action of specific receptors, thereby helping to elucidate the signaling pathways through which 7α-hydroxypregnenolone or its regulators exert their effects.

Dopamine D2-like Receptor Antagonists: Research has shown that the stimulatory effect of 7α-hydroxypregnenolone on locomotor activity and courtship behavior is mediated through the dopaminergic system. researchgate.netresearchgate.net The use of dopamine D2-like receptor antagonists has been pivotal in establishing this link. In newts, the administration of a dopamine D2-like receptor antagonist was found to block the increase in locomotor activity induced by 7α-hydroxypregnenolone. nih.govresearchgate.net Similarly, the enhancement of courtship behavior in male newts by 7α-hydroxypregnenolone was also abolished by a dopamine D2-like receptor antagonist, but not by a D1-like receptor antagonist. researchgate.net

Melatonin Receptor Antagonists: To investigate the regulation of 7α-hydroxypregnenolone synthesis by melatonin, researchers have utilized melatonin receptor antagonists, such as luzindole (B1675525). nih.govaopwiki.org In male quail, where melatonin normally inhibits the synthesis of 7α-hydroxypregnenolone, the administration of luzindole blocked this inhibitory effect, leading to a significant increase in the production of the neurosteroid. researchgate.netnih.govaopwiki.org This demonstrates that melatonin's regulatory action on 7α-hydroxypregnenolone synthesis is mediated through its own receptors.

| Antagonist | Receptor Target | Effect | Animal Model | Source |

|---|---|---|---|---|

| Dopamine D2-like receptor antagonists | Dopamine D2-like receptors | Blocked the stimulatory effect of 7α-hydroxypregnenolone on locomotor activity and courtship behavior | Newt | nih.govresearchgate.netresearchgate.net |

| Luzindole | Melatonin receptors | Blocked the inhibitory effect of melatonin on 7α-hydroxypregnenolone synthesis, leading to increased production | Quail | researchgate.netnih.govaopwiki.org |

Current Research Challenges and Future Directions

Elucidation of Complete Biosynthetic Pathways in all Vertebrate Classes

The de novo synthesis of steroids within the nervous system is a conserved feature across vertebrates. nih.govnih.govfrontiersin.org These neurosteroids are generated from cholesterol through a series of enzymatic reactions. frontiersin.orgaopwiki.org While the fundamental concept of neurosteroidogenesis is well-established, the specific pathways for many compounds, including 7α-hydroxypregnenolone, are not yet fully mapped across all vertebrate classes. nih.govebi.ac.uk

Research has successfully identified 7α-hydroxypregnenolone in the brains of amphibians (newts) and birds (quail), where it is actively produced from its precursor, pregnenolone (B344588). frontiersin.orgebi.ac.uk The key enzyme responsible for this conversion is a cytochrome P450 enzyme, specifically oxysterol 7α-hydroxylase (CYP7B1). aopwiki.orgresearchgate.netresearchgate.net The vertebrate brain contains all the necessary components for this synthesis: the precursor cholesterol, the enzymes to convert it to pregnenolone, and CYP7B, which catalyzes the formation of 7α-hydroxypregnenolone. aopwiki.org

However, a significant research challenge lies in elucidating the complete biosynthetic pathways and their regulation in a wider range of vertebrates, including fish, reptiles, and, crucially, mammals. While the presence of CYP7B in the mammalian brain suggests the capacity for this synthesis, the physiological relevance and regulation of this pathway are less understood compared to amphibians and birds. aopwiki.org Future research must focus on characterizing the activity and expression of CYP7B1 in the brains of diverse vertebrate species to create a comprehensive evolutionary and physiological picture of 7α-hydroxypregnenolone production.

Identification and Characterization of the Definitive 7alpha-Hydroxypregnenolone Receptor(s)

A major hurdle in understanding the molecular actions of 7α-hydroxypregnenolone is the fact that its specific receptor has not yet been definitively identified and characterized. frontiersin.orgaopwiki.orgaopwiki.org The rapid effects of this neurosteroid on behavior, such as the acute stimulation of locomotor activity, suggest a non-genomic mechanism of action, likely mediated by a membrane-associated receptor. frontiersin.org

The absence of a known receptor makes it difficult to explain the precise downstream signaling cascades that are initiated upon its release. aopwiki.org While other neurosteroids are known to interact with ligand-gated ion channels like the GABA-A receptor, it remains to be determined whether 7α-hydroxypregnenolone acts through these or entirely novel receptor systems. nih.govfrontiersin.org Future research efforts must be directed towards biochemical and molecular approaches, such as ligand binding assays and receptor cloning studies, to isolate and characterize the protein(s) that bind 7α-hydroxypregnenolone. Identifying its receptor is a critical step that will unlock a deeper understanding of its physiological roles.

Detailed Molecular Mechanisms Linking this compound to Dopamine (B1211576) and Serotonin (B10506) Release

A key function attributed to 7α-hydroxypregnenolone is its ability to stimulate locomotor activity by modulating the dopaminergic system. nih.govnih.govnih.gov Studies in newts and quail have demonstrated that the administration of 7α-hydroxypregnenolone leads to an increase in dopamine levels and release in specific brain regions associated with motor control, such as the striatum. frontiersin.orgjneuropsychiatry.org

Key Research Findings:

In vitro experiments on newt brain tissue showed that 7α-hydroxypregnenolone induces a dose-dependent increase in dopamine release. nih.govnih.gov

The stimulatory effect on locomotion can be blocked by dopamine D2-like receptor antagonists (such as haloperidol (B65202) and sulpiride), but not by D1 receptor antagonists, indicating that the neurosteroid's effects are mediated through the D2 receptor pathway. frontiersin.orgnih.gov

Conversely, studies have shown no significant changes in the concentrations of other monoamines, including serotonin (5-hydroxytryptamine), norepinephrine, or epinephrine, following 7α-hydroxypregnenolone administration. frontiersin.org

While the link to dopamine is well-supported, the precise molecular mechanism remains elusive, primarily due to the unidentified receptor. aopwiki.org It is not yet known if 7α-hydroxypregnenolone acts directly on dopaminergic neurons or if an intermediate signaling step is involved. aopwiki.org Future research needs to clarify the exact cellular and molecular events that connect the binding of 7α-hydroxypregnenolone to its putative receptor with the subsequent release of dopamine from neuronal terminals.

Broader Exploration of Physiological and Behavioral Functions in Mammals

Much of the foundational research on the behavioral effects of 7α-hydroxypregnenolone has been conducted in non-mammalian vertebrates, where it is a potent stimulator of locomotor activity. frontiersin.orgnih.gov There is a comparative lack of knowledge regarding its full range of functions in mammals.

A significant finding in mammalian studies demonstrated that central administration of 7α-hydroxypregnenolone can improve spatial memory retention in cognitively impaired aged rats. nih.gov This suggests that its functions in mammals may extend beyond simple locomotion to encompass higher-order cognitive processes. The enzyme that synthesizes it, CYP7B1, is known to metabolize pregnenolone and DHEA in the brain, and the resulting 7α-hydroxylated products may be the active molecules responsible for the neuroprotective and cognitive-enhancing effects previously attributed to their precursors. nih.gov

A critical future direction is the broader investigation of its physiological and behavioral roles in mammals. This includes exploring its potential involvement in:

Learning and memory processes. nih.gov

Mood regulation and anxiety-like behaviors. aopwiki.org

Sexually dimorphic behaviors. aopwiki.org

Neuroprotection against age-related decline or ischemic damage. nih.gov

Investigating Clinical Implications and Potential Therapeutic Applications (Excluding Dosage)

The unique biological activities of 7α-hydroxypregnenolone and its synthesis pathway present several potential clinical implications and therapeutic avenues that warrant further investigation.

Neurodegenerative and Cognitive Disorders: The finding that 7α-hydroxypregnenolone improves spatial memory in aged rats suggests its potential as a therapeutic agent for age-related cognitive decline or conditions characterized by memory impairment. nih.gov Furthermore, the related compound 7α-hydroxyDHEA has shown neuroprotective effects in hippocampal cultures, pointing to a potential role for these neurosteroids in protecting against neuronal damage. nih.gov

Hereditary Spastic Paraplegia (SPG5): The gene that codes for the synthesizing enzyme, CYP7B1, has been identified as the gene responsible for a form of hereditary spastic paraplegia. researchgate.net This direct link between the enzyme's function and a human neurological disorder highlights the critical importance of the 7α-hydroxylation pathway in the nervous system and opens up avenues for understanding the pathophysiology of this disease.

Disorders of Motivation and Movement: Given its robust effect on locomotor activity via the dopaminergic system, investigating the role of 7α-hydroxypregnenolone in human disorders characterized by deficits in movement or motivation, such as Parkinson's disease or certain forms of depression, could be a fruitful area of clinical research. irb.hr

Future studies should focus on exploring these potential applications, clarifying the compound's mechanism of action in disease models, and identifying its potential as a biomarker or therapeutic target.

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of 7α-Hydroxypregnenolone in vertebrate brains?

Answer: 7α-Hydroxypregnenolone is synthesized from pregnenolone via the cytochrome P450 7α enzyme in the brain and peripheral nervous systems. This pathway is conserved across vertebrates, including amphibians (newts) and birds (quail). Key steroidogenic enzymes in neural tissues enable de novo synthesis, independent of peripheral glands. Experimental validation involves incubating brain homogenates with radiolabeled pregnenolone and analyzing products via HPLC and GC-MS .

Q. How can researchers quantify 7α-Hydroxypregnenolone levels in neural tissues?